4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide
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Overview
Description
4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C11H15N3O2S and a molecular weight of 253.32 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyano group, a dimethylaminoethyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with N,N-dimethylethylenediamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-cyanobenzenesulfonyl chloride+N,N-dimethylethylenediamine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The cyano group can undergo reduction to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields amines, while coupling reactions result in the formation of new carbon-carbon bonds.
Scientific Research Applications
4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(2-dimethylaminoethyl)benzenesulfonamide
- Benzenesulfonamide derivatives
Uniqueness
4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
650628-69-6 |
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Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c1-14(2)8-7-13-17(15,16)11-5-3-10(9-12)4-6-11/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
VSOGUJSYCPIJQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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